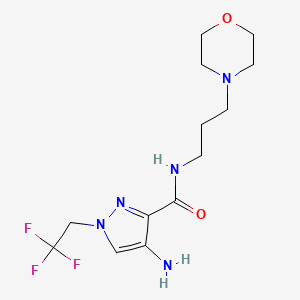

4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F3N5O2/c14-13(15,16)9-21-8-10(17)11(19-21)12(22)18-2-1-3-20-4-6-23-7-5-20/h8H,1-7,9,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGQDSWEAWAICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=NN(C=C2N)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This compound's structure suggests it may interact with specific biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrazole core : A five-membered ring containing two nitrogen atoms.

- Morpholine moiety : A six-membered ring containing one nitrogen atom, which contributes to its biological activity.

- Trifluoroethyl group : Enhances lipophilicity and potentially alters pharmacokinetics.

Biological Activity Overview

Research indicates that 4-amino derivatives of pyrazole compounds often exhibit significant biological activities, particularly against various types of cancer. The following sections detail specific findings related to this compound's biological activity.

1. Antitumor Activity

Studies have demonstrated that this compound exhibits potent inhibitory effects on several kinases associated with tumor growth:

- Inhibition of CDK2/4 and FLT3 : The compound has shown significant inhibitory activity against cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are critical in cell cycle regulation and hematological malignancies. In vitro assays indicated IC50 values below 5 nM for FLT3 mutants associated with drug resistance .

| Target Kinase | IC50 (nM) | Remarks |

|---|---|---|

| CDK2 | <5 | Potent inhibition observed |

| CDK4 | <5 | Required hydrophilic group for activity |

| FLT3 | <5 | Active against resistant mutants |

The mechanism by which this compound exerts its effects involves:

- Apoptosis induction : Flow cytometry studies showed a dose-dependent increase in apoptosis in MV4-11 cell lines, with treatment leading to over 51% apoptotic cells at 2 µM concentration .

- Signal pathway modulation : The compound inhibited phosphorylation of key proteins involved in signaling pathways downstream of FLT3 and CDKs, such as STAT5, AKT, and ERK, indicating a comprehensive blockade of pro-survival signals .

Case Studies and Experimental Findings

Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into structure-activity relationships (SAR) and their implications for drug design.

Case Study 1: Structure-Activity Relationship

In a series of experiments aimed at understanding the SAR of pyrazole derivatives:

- Modifications to the morpholine and trifluoroethyl groups were systematically evaluated.

- Hydrophilic substituents were found essential for maintaining high inhibitory potency against target kinases .

Case Study 2: Cellular Studies

In cellular assays using leukemia cell lines:

Vergleich Mit ähnlichen Verbindungen

4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

- Structure: Replaces the morpholinopropyl group with a furylmethyl substituent.

- Molecular Formula : C₁₁H₁₁F₃N₄O₂ (MW: 288.23 g/mol).

- Key Differences: The furylmethyl group reduces polarity compared to morpholinopropyl, likely decreasing aqueous solubility (predicted density: 1.53 g/cm³). The absence of morpholine may limit interactions with polar binding pockets. Predicted pKa: ~13.23, indicating basicity similar to the target compound .

1-(3-Methoxybenzyl)-N-(4-methyl-3-(morpholinosulfonyl)phenyl)-3-(p-tolyl)-1H-pyrazole-4-carboxamide (DY268)

- Structure: Contains a morpholinosulfonylphenyl group and a methoxybenzyl substituent.

- Demonstrated activity as a Farnesyltransferase antagonist, suggesting the target compound’s morpholinopropyl group may also favor enzyme inhibition but with distinct selectivity .

4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide

- Structure : Ethyl substituent at the 1-position and a 3-methylpyrazolylpropyl chain.

- Molecular Formula : C₁₃H₂₀N₆O (MW: 276.34 g/mol).

- Key Differences :

Physicochemical and Pharmacokinetic Comparison

Research Implications and Limitations

- Trifluoroethyl vs. Ethyl : The trifluoroethyl group in the target compound improves metabolic stability compared to ethyl analogs, as seen in pyrazole-carboxamide derivatives .

- Morpholine Impact: Morpholinopropyl enhances solubility and target engagement in polar environments, contrasting with sulfonylmorpholine (DY268), which may favor enzymatic inhibition via stronger electron withdrawal .

Limitations :

- Evidence gaps exist in direct bioactivity comparisons.

- Predicted properties (e.g., solubility, pKa) require experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.